molecular formula C12H14N2O3 B8014035 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde

Cat. No.: B8014035
M. Wt: 234.25 g/mol
InChI Key: AUBHKRHPTFZNES-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.

    Introduction of the Methoxyethoxy Group: The 2-methoxyethoxy group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Formylation: The formyl group (carbaldehyde) can be introduced using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkylating agents, nucleophiles, and appropriate solvents.

Major Products

    Oxidation: 3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carboxylic acid.

    Reduction: 3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethoxy)-1H-indazole-6-carbaldehyde: A similar compound with a different substitution pattern.

    1-Methyl-1H-indazole-6-carbaldehyde: Lacks the methoxyethoxy group.

    3-(2-Methoxyethoxy)-1H-indazole: Lacks the formyl group.

Uniqueness

3-(2-Methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is unique due to the presence of both the methoxyethoxy group and the formyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyethoxy)-1-methylindazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-11-7-9(8-15)3-4-10(11)12(13-14)17-6-5-16-2/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBHKRHPTFZNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)C(=N1)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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